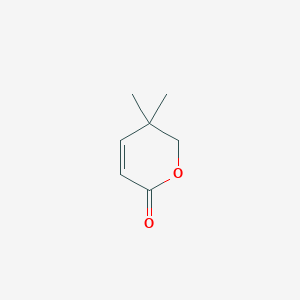
2H-Pyran-2-one, 5,6-dihydro-5,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran-2-one, 5,6-dihydro-5,5-dimethyl- is a chemical compound with the molecular formula C7H10O2 It is a derivative of pyranone, characterized by the presence of two methyl groups at the 5th position and a hydrogenated 6th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 5,6-dihydro-5,5-dimethyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4,4-dimethyl-1,3-dioxane-2-one with a suitable nucleophile can lead to the formation of the desired compound. Another method includes the use of Grignard reagents in the presence of a catalyst such as copper iodide to facilitate the conjugate addition to the pyranone ring .
Industrial Production Methods
Industrial production of 2H-Pyran-2-one, 5,6-dihydro-5,5-dimethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to produce this compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran-2-one, 5,6-dihydro-5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyranone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups attached to the pyranone ring .
Wissenschaftliche Forschungsanwendungen
2H-Pyran-2-one, 5,6-dihydro-5,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 2H-Pyran-2-one, 5,6-dihydro-5,5-dimethyl- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The exact mechanism depends on the context of its application, such as its role in enzyme inhibition or as a ligand in receptor binding studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Pyran-2-one, 5,6-dihydro-: Lacks the dimethyl substitution, resulting in different chemical properties and reactivity.
2H-Pyran-2-one, 5,6-dihydro-3,5,5-trimethyl-: Contains an additional methyl group, leading to variations in steric and electronic effects.
2H-Pyran-2-one, tetrahydro-5,6-dimethyl-: Fully hydrogenated, affecting its stability and reactivity .
Uniqueness
2H-Pyran-2-one, 5,6-dihydro-5,5-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and in research focused on understanding its interactions with biological targets .
Eigenschaften
CAS-Nummer |
54269-57-7 |
|---|---|
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
3,3-dimethyl-2H-pyran-6-one |
InChI |
InChI=1S/C7H10O2/c1-7(2)4-3-6(8)9-5-7/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
HNFPRHTVAPFKIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(=O)C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


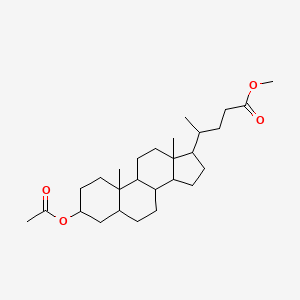
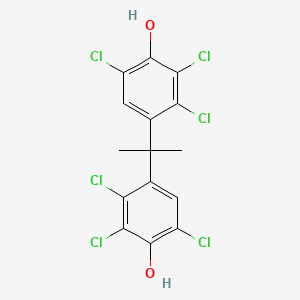
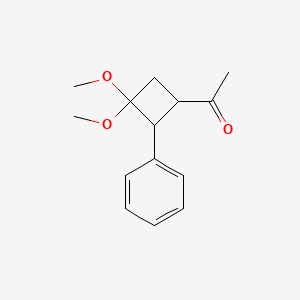
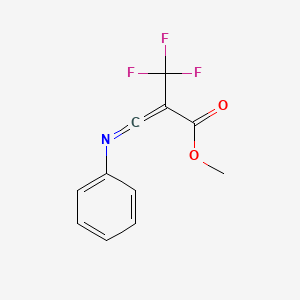


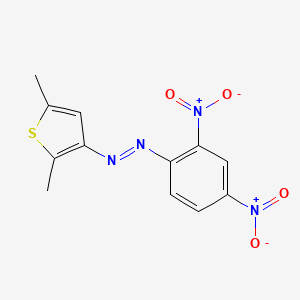
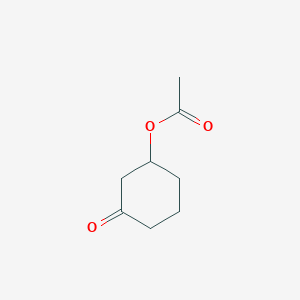
![N-{2-Nitro-4-[(pyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B14635654.png)
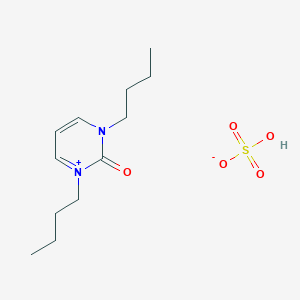
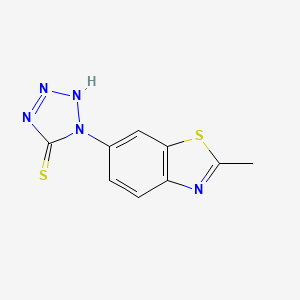
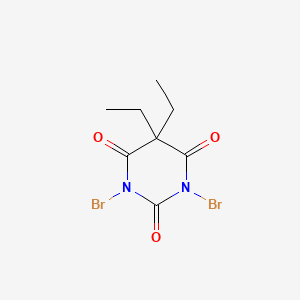
![[1,1'-Biphenyl]-4-yl (pentyloxy)acetate](/img/structure/B14635704.png)

